molecular formula C16H13Cl2N5S B4359241 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea

Cat. No.: B4359241
M. Wt: 378.3 g/mol
InChI Key: FYVSILVCDLKLLI-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-chlorophenyl)thiourea is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiourea group, and chlorinated benzyl and phenyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-chlorophenyl)thiourea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with chlorinated benzyl and phenyl halides.

    Formation of Thiourea Group: The final step involves the reaction of the triazole intermediate with thiourea or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-chlorophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorinated groups are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in treating various diseases, including cancer, due to its cytotoxic properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.

    Pathways Involved: It interferes with key biochemical pathways, leading to the inhibition of cell growth and proliferation. For example, it may inhibit the activity of enzymes like topoisomerases or kinases, which are crucial for cell division and survival.

Comparison with Similar Compounds

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-chlorophenyl)thiourea can be compared with other triazole and thiourea derivatives:

    Similar Compounds:

    Uniqueness: The presence of both chlorobenzyl and chlorophenyl groups in the compound provides unique chemical and biological properties, such as enhanced antimicrobial activity and specific molecular interactions.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5S/c17-12-5-3-6-13(8-12)20-16(24)21-15-19-10-23(22-15)9-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSILVCDLKLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=S)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea

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